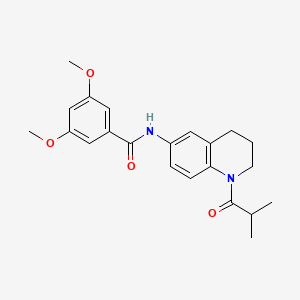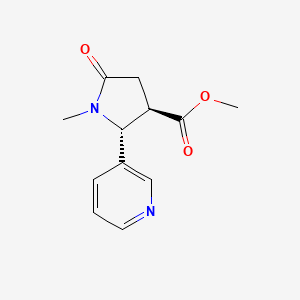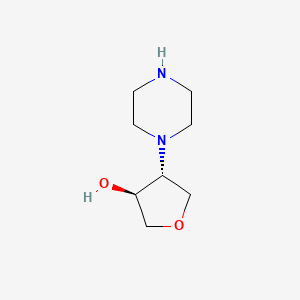
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide, also known as IBTQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IBTQ belongs to the class of compounds known as benzamides, which have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a key role in pain sensation, inflammation, and neuronal function. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This leads to an increase in endocannabinoid levels, which can help to reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. It has also been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are important mediators of pain and inflammation.
实验室实验的优点和局限性
One advantage of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide is that it has been shown to have a good safety profile in animal studies. It has also been shown to be effective in reducing pain and inflammation in a number of different animal models. However, one limitation of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of future directions for research on N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models, and there is interest in studying its potential use in the treatment of Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer. It has been shown to have antitumor properties in animal models, and there is interest in studying its potential use in the treatment of various types of cancer. Finally, there is interest in developing more soluble forms of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide that can be more easily administered in experimental settings.
合成方法
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with isobutyryl chloride to form the corresponding acid chloride. This is then reacted with 6-amino-1,2,3,4-tetrahydroquinoline to form N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide. The yield of this reaction is typically around 50%, and the purity of the compound can be improved through recrystallization.
科学研究应用
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3,5-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-14(2)22(26)24-9-5-6-15-10-17(7-8-20(15)24)23-21(25)16-11-18(27-3)13-19(12-16)28-4/h7-8,10-14H,5-6,9H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWHGQXKRLHZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916919.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2916920.png)


![1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2916925.png)
![N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide](/img/structure/B2916927.png)

![8-fluoro-2-(2-hydroxyquinoline-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916931.png)


![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2916937.png)


![6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2916942.png)